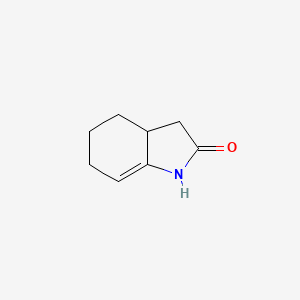
1,3,3a,4,5,6-Hexahydro-2h-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: is a heterocyclic organic compound that belongs to the indole family. This compound is characterized by a six-membered ring fused to a five-membered nitrogen-containing ring. It is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be synthesized through several methods, including:
Cyclization of Amino Ketones: One common method involves the cyclization of amino ketones under acidic or basic conditions. This reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Reduction of Indole Derivatives: Another method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3,3a,4-Tetrahydro-2H-indol-2-one: This compound has a similar structure but lacks the additional hydrogen atoms, making it less saturated.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another similar compound with a different ring structure, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and applications.
Eigenschaften
CAS-Nummer |
1438-97-7 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1,3,3a,4,5,6-hexahydroindol-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h4,6H,1-3,5H2,(H,9,10) |
InChI-Schlüssel |
XYOTVNLEVSFRRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2C(C1)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)


![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)

![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)


![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
